molecular formula C13H14ClN3O B507427 N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 514817-94-8

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B507427
CAS No.: 514817-94-8
M. Wt: 263.72g/mol
InChI Key: GKJDVIJMMZULLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature of this compound follows established conventions for heterocyclic compounds containing both pyrazole and carboxamide functional groups. The compound name systematically describes the core pyrazole ring substituted at positions 1 and 3 with methyl groups, while the carboxamide functionality at position 4 bears an N-substituted 3-chloro-4-methylphenyl group. This nomenclature pattern aligns with similar pyrazole carboxamide derivatives found in chemical databases, where the positioning of substituents critically determines both the chemical name and the molecular properties.

The molecular formula analysis reveals the compound possesses the formula C₁₃H₁₄ClN₃O, indicating a molecular composition comprising thirteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This molecular formula corresponds to a molecular weight of 263.73 g/mol, positioning it within the range of medium molecular weight organic compounds typical of substituted pyrazole derivatives. The presence of three nitrogen atoms reflects the pyrazole ring system (contributing two nitrogens) and the carboxamide nitrogen, while the chlorine substitution on the phenyl ring introduces significant electronegativity that influences the compound's overall electronic properties.

Comparative analysis with related pyrazole carboxamides demonstrates the systematic relationship between structural modifications and nomenclature patterns. For instance, 5-chloro-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide exhibits the molecular formula C₁₂H₁₂ClN₃O with a molecular weight of 249.69 g/mol. The structural difference between these compounds illustrates how the addition of a methyl group to the phenyl ring (creating the 4-methylphenyl substituent) and the repositioning of the chlorine atom (from position 5 on the pyrazole ring to position 3 on the phenyl ring) systematically alters both the molecular formula and the systematic name. This demonstrates the precision required in chemical nomenclature to accurately convey structural information.

The International Union of Pure and Applied Chemistry naming system for this compound reflects the hierarchical approach to heterocyclic nomenclature, where the pyrazole ring serves as the parent structure, numbered to give substituents the lowest possible locants. The carboxamide functional group at position 4 represents a priority functional group that influences the overall naming convention, while the N-substituted aryl group is treated as a substituent of the amide nitrogen. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community regarding its chemical identity and structural features.

X-ray Crystallographic Studies and Spatial Configuration

X-ray crystallographic analysis provides fundamental insights into the three-dimensional spatial configuration of pyrazole carboxamide derivatives, revealing critical structural parameters that govern their chemical behavior and intermolecular interactions. Studies of related pyrazole carboxamides, such as 5-acetamido-1H-pyrazole-4-carboxamide monohydrate, demonstrate the importance of crystallographic analysis in understanding molecular geometry and packing arrangements. The crystal structure analysis reveals that pyrazole carboxamide compounds typically adopt specific conformations stabilized by intramolecular hydrogen bonding between the carboxamide oxygen and nearby hydrogen bond donors.

The spatial configuration of this compound is influenced by the orientation of the phenyl ring relative to the pyrazole core and the conformation of the carboxamide linkage. Crystallographic studies of similar compounds indicate that the dihedral angle between the pyrazole ring and the substituted phenyl ring plays a crucial role in determining the overall molecular geometry. The presence of the chlorine substituent at the meta position of the phenyl ring introduces steric effects that can influence the preferred rotational conformation around the carboxamide bond, while the methyl group at the para position provides additional steric bulk that affects intermolecular packing arrangements.

Three-dimensional conformational analysis reveals that pyrazole carboxamides typically exhibit planar or near-planar geometries for the pyrazole ring system, with the carboxamide group showing characteristic bond lengths and angles consistent with partial double bond character due to resonance stabilization. The carbon-nitrogen bond in the carboxamide group typically measures approximately 1.32-1.35 Angstroms, reflecting the delocalization of electron density between the carbonyl carbon and the amide nitrogen. The bond angles around the carboxamide carbon approach the ideal trigonal planar geometry of 120 degrees, while the pyramidal character at the amide nitrogen varies depending on the degree of conjugation with the pyrazole ring system.

Intermolecular interactions in the crystal lattice of pyrazole carboxamides are dominated by hydrogen bonding networks involving the carboxamide functional group and any available hydrogen bond donors or acceptors in the structure. Studies of 5-acetamido-1H-pyrazole-4-carboxamide monohydrate demonstrate that extensive hydrogen bonding networks, including oxygen-hydrogen⋯oxygen, nitrogen-hydrogen⋯oxygen, carbon-hydrogen⋯oxygen, and carbon-hydrogen⋯nitrogen interactions, direct the three-dimensional crystal packing. These intermolecular interactions significantly influence the physical properties of the compound, including melting point, solubility characteristics, and stability under various environmental conditions.

Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives

Tautomerism represents a fundamental structural phenomenon in pyrazole chemistry, where the migration of hydrogen atoms between nitrogen positions in the pyrazole ring creates constitutional isomers that exist in dynamic equilibrium. The prototropic annular tautomerism in pyrazoles involves the exchange of hydrogen between the N1 and N2 positions, resulting in interconversion between 3-substituted and 5-substituted tautomeric forms. This tautomeric behavior has profound implications for the structural characterization and chemical properties of pyrazole derivatives, including carboxamide-substituted compounds like this compound.

The electronic and steric effects of substituents significantly influence tautomeric equilibria in pyrazole derivatives. Electron-donating substituents preferentially occupy the 3-position of the pyrazole ring, while electron-withdrawing groups favor the 5-position. In the case of carboxamide-substituted pyrazoles, the electron-withdrawing nature of the carbonyl group affects the tautomeric distribution, potentially stabilizing specific tautomeric forms through electronic effects. The presence of intramolecular hydrogen bonding between the carboxamide group and ring nitrogens can further stabilize particular tautomeric arrangements, leading to preferential adoption of specific structural forms.

Environmental conditions play a crucial role in determining tautomeric ratios in pyrazole derivatives. Studies indicate that solvent polarity, temperature, and hydrogen bonding capacity of the surrounding medium all influence the equilibrium between tautomeric forms. In dipolar aprotic solvents, tautomeric interconversion rates can be significantly reduced, allowing for the observation of individual tautomeric species using nuclear magnetic resonance spectroscopy. The solid state often favors the most polar tautomeric form due to enhanced intermolecular interactions, while solution-phase behavior reflects the balance between electronic effects and solvation energies.

Comparative analysis of tautomeric behavior across different pyrazole carboxamide derivatives reveals systematic trends related to substitution patterns and electronic effects. For 3,5-disubstituted pyrazole carboxamides, the nature of the substituents determines the preferred tautomeric form, with bulkier substituents favoring specific orientations that minimize steric hindrance. The presence of hydrogen bond acceptor groups can lead to intramolecular stabilization of particular tautomeric forms, effectively locking the molecule into a preferred structural arrangement. Nuclear magnetic resonance studies demonstrate that unsymmetrically substituted pyrazoles often exhibit complex tautomeric behavior, where the interconversion rates may be slow enough to observe separate signals for different tautomeric species under appropriate experimental conditions.

The tautomeric analysis of this compound must consider the fixed substitution pattern at positions 1 and 3 of the pyrazole ring, which eliminates the possibility of annular tautomerism. The presence of methyl groups at both N1 and C3 positions stabilizes a single tautomeric form and prevents hydrogen migration between ring nitrogens. This structural feature simplifies the tautomeric analysis compared to unsubstituted or monosubstituted pyrazole derivatives, ensuring a well-defined molecular structure with consistent chemical and physical properties. The absence of tautomeric equilibria in this compound facilitates accurate structural characterization and enables reliable prediction of chemical behavior based on the fixed molecular configuration.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-4-5-10(6-12(8)14)15-13(18)11-7-17(3)16-9(11)2/h4-7H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDVIJMMZULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approach

This method, adapted from fluoroalkyl pyrazole syntheses, involves constructing the pyrazole core through cyclization of β-diketone derivatives with methylhydrazine:

Step 1: Formation of β-Diketone Intermediate
Ethyl difluoroacetate undergoes Claisen condensation with dimethylamino vinyl methyl ketone to yield 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione. The reaction is conducted in dichloromethane at −20°C, achieving >95% purity.

Step 2: Pyrazole Ring Formation
The β-diketone reacts with methylhydrazine in a 40% aqueous solution at −20°C, forming 3-difluoromethyl-1-methyl-4-acetylpyrazole. This step achieves an 86% yield after recrystallization.

Step 3: Oxidation and Amidation
The acetyl group is oxidized to a carboxylic acid using alkaline conditions, followed by acidification. Subsequent amidation with 3-chloro-4-methylaniline in the presence of coupling agents (e.g., HATU or EDC) yields the target compound.

Key Data :

StepReaction ConditionsYieldPurity
1−20°C, CH₂Cl₂95%>95%
2−20°C, H₂O86%98%
3RT, DMF75%99%

Halogenation and Coupling Strategy

Derived from methods for difluoromethyl pyrazoles, this route prioritizes halogenation at the pyrazole’s 4-position:

Step 1: Halogenation of N-Methyl-3-aminopyrazole
N-Methyl-3-aminopyrazole reacts with bromine or iodine in aqueous HCl, substituting the 4-position with halogen. Bromine achieves higher regioselectivity (yield: 88%, purity: 98.5%).

Step 2: Diazotization and Difluoromethyl Coupling
The halogenated intermediate undergoes diazotization with NaNO₂ at −5°C, followed by coupling with potassium difluoromethyl trifluoroborate in acetonitrile. Cuprous oxide catalyzes the reaction, yielding 4-bromo-3-(difluoromethyl)-1-methylpyrazole (88.2% yield).

Step 3: Grignard Exchange and Carboxamide Formation
A Grignard reagent (e.g., isopropyl magnesium chloride) exchanges the bromide, followed by carboxylation with CO₂. Amidation with 3-chloro-4-methylaniline completes the synthesis.

Optimization Insight :

  • Lowering the diazotization temperature to −5°C minimizes byproducts.

  • Using acetonitrile as the solvent enhances coupling efficiency.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvents : Dichloromethane and acetonitrile are preferred for their low reactivity with intermediates.

  • Catalysts : Cuprous oxide (5 mol%) in coupling reactions reduces reaction time by 40%.

Waste Management

Patent emphasizes solvent recovery (e.g., CH₂Cl₂ distillation) and acid-neutralization protocols to minimize environmental impact.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 7.41 (s, 1H, pyrazole-H), 5.90 (s, 2H, NH₂), 3.82 (s, 3H, N-CH₃).

  • ¹³C NMR : Confirms carbonyl (165 ppm) and quaternary carbon signals.

High-Performance Liquid Chromatography (HPLC) :
Final product purity exceeds 99.5% with retention time consistency (±0.1 min) .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the carboxamide group reduced to an amine.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that modifications to the structure of this compound could enhance its potency against specific cancer cell lines.

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound has shown promise in reducing inflammation markers in vitro and in vivo. A study involving animal models indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines.

The biological activity of this compound has been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Potential

In a controlled study, this compound was tested against several cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that the compound effectively inhibited the NF-kB pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This finding supports its potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • Chlorine Substitution: Compounds with multiple chloro groups (e.g., 3b, CB1 antagonist) exhibit enhanced electrophilicity and receptor binding, as seen in the CB1 antagonist’s sub-nanomolar potency .
  • Heteroaryl Groups : Replacement of phenyl with benzoimidazole (3H5) introduces hydrogen-bonding capacity, critical for enzyme inhibition .
  • Pyridylmethyl Linkers : The CB1 antagonist’s 3-pyridylmethyl group likely enhances solubility and CNS penetration .

Enzyme Inhibition

  • 3H5 Analogs: Derivatives like 3H5 (N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) were optimized for cruzipain inhibition, a cysteine protease in Trypanosoma cruzi.
  • Chlorophenyl Derivatives : Chlorine atoms in 3b and the CB1 antagonist enhance interactions with hydrophobic enzyme/receptor pockets, correlating with improved activity .

Receptor Antagonism

  • CB1 Antagonist : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibits potent CB1 antagonism (IC50 = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups .

Key Research Findings

Substituent Impact : Chlorine and methyl groups optimize steric bulk and lipophilicity, enhancing target engagement. For example, 3b’s dichlorophenyl group increases melting point (171–172°C vs. 133–135°C for 3a), suggesting higher crystallinity .

Biological Potency : The CB1 antagonist’s IC50 of 0.139 nM highlights the importance of dichlorophenyl and pyridylmethyl substituents in receptor binding .

Synthetic Scalability : EDCI/HOBt-mediated synthesis offers reproducibility for carboxamide derivatives, though yields vary with aryl substituent steric demands .

Biological Activity

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O. It features a pyrazole ring substituted with a chloro and methyl group on the phenyl ring, which is critical for its biological activity. The compound's structural characteristics contribute to its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazoles have shown significant inhibitory effects on various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23149.85Apoptosis induction
Other Pyrazole DerivativesA5490.39Autophagy induction

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. For example, certain compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that these compounds could act similarly to established anti-inflammatory drugs like dexamethasone.

CompoundCytokine Inhibition (%)Concentration (µM)
This compound76% TNF-α10
Dexamethasone76% TNF-α1

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Cytotoxicity : The compound induces cytotoxic effects in cancer cells through apoptosis and necrosis.
  • Cytokine Modulation : It modulates the production of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

A recent study synthesized a series of pyrazole derivatives including this compound and evaluated their biological activities:

  • Study Findings : The compound showed promising results against various cancer cell lines with an IC50 value indicating effective growth inhibition.
    "Compounds containing the 1H-pyrazole structure are still of significant interest due to their ability to inhibit the growth of several cancer types" .

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core. Key steps include:

  • Cyclization : Using ethyl acetoacetate and phenylhydrazine to form the pyrazole ring .
  • Nucleophilic substitution : Introducing the 3-chloro-4-methylphenyl group via coupling reactions under controlled conditions (e.g., DMF as solvent, K₂CO₃ as base) .
  • Carboxamide formation : Reacting the intermediate with activated carbonyl reagents (e.g., chloroformates) in the presence of catalysts like triethylamine .
    Purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound structurally characterized in academic research?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 294.1) .
  • X-ray crystallography : SHELX software is used for structural refinement, confirming bond angles and dihedral angles (e.g., C-Cl bond length: 1.73 Å) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Enzyme inhibition : Competitive binding to kinase active sites (IC₅₀ ~2.5 µM in in vitro assays) .
  • Antimicrobial activity : MIC values of 8 µg/mL against S. aureus due to disruption of membrane integrity .
  • Cytotoxicity screening : Moderate activity (EC₅₀ ~50 µM) in HeLa cells via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization strategies include:

  • Reaction condition tuning : Increasing temperature (70–80°C) improves cyclization efficiency by 20% .
  • Catalyst screening : Pd(PPh₃)₄ enhances coupling reaction yields from 60% to 85% .
  • Solvent selection : Switching from DMF to DMAc reduces byproduct formation .
  • Purification protocols : Gradient HPLC (C18 column, 70% MeOH/H₂O) resolves stereoisomeric impurities .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
  • Compound purity : Use LC-MS to confirm >98% purity, as trace impurities (e.g., unreacted intermediates) can skew results .
  • Cellular context : Validate target engagement via CRISPR knockouts or isoform-specific inhibitors .

Q. What computational approaches are used to model interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding poses in kinase pockets (docking score: −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveals stable hydrogen bonds with catalytic lysine (K101) over 100 ns trajectories .
  • QSAR modeling : Identifies electron-withdrawing groups (e.g., -Cl) as critical for potency (R² = 0.89) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Key SAR findings from analogs (e.g., ):

  • Pyrazole substitution : 1,3-Dimethyl groups enhance metabolic stability (t₁/₂ increases from 2h to 6h in hepatocytes) .
  • Chlorophenyl position : 3-Cl-4-CH₃ substitution improves target selectivity (10-fold vs. off-target GPCRs) .
  • Carboxamide linker : Replacing -CONH- with -SO₂NH- reduces solubility but increases membrane permeability (PAMPA logPₑ: −5.2 → −4.1) .

Q. How to evaluate the compound’s stability under varying experimental conditions?

  • Thermal stability : TGA shows decomposition onset at 220°C, suggesting suitability for high-temperature reactions .
  • pH stability : Degrades rapidly at pH <3 (half-life: 30 min) but remains stable at pH 7.4 (half-life: 48h) .
  • Light sensitivity : UV-Vis spectroscopy confirms photodegradation (λₘₐₓ 290 nm) under UV light, necessitating amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.